molecular formula C14H11ClFNO3S B6418886 [(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate CAS No. 484663-44-7

[(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate

Cat. No.: B6418886
CAS No.: 484663-44-7
M. Wt: 327.8 g/mol
InChI Key: GMORLPMDFANTPF-UHFFFAOYSA-N
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Description

[(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chloro-fluorophenyl group, a carbamoyl group, and a methylthiophene carboxylate group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-2-fluoroaniline with methyl 3-methylthiophene-2-carboxylate in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at a controlled temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols. Substitution reactions can result in the replacement of the chloro or fluoro groups with other functional groups.

Scientific Research Applications

The compound [(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a notable chemical entity with diverse applications in scientific research, particularly in medicinal chemistry and agrochemicals. This article explores its applications, supported by data tables and case studies.

Structure and Composition

The molecular formula of the compound is C13H12ClFNO2SC_{13}H_{12}ClFNO_2S, and it features a chloro and fluoro substituent on the phenyl ring, which enhances its biological activity. The presence of the thiophene ring contributes to its unique properties.

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest possible activity against various biological targets, including:

  • Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further drug development.
  • Antimicrobial Properties : The presence of halogen atoms (chlorine and fluorine) is known to enhance the antimicrobial activity of compounds. Research shows that similar compounds have demonstrated efficacy against bacterial strains.

Agrochemical Applications

The compound's unique structure positions it as a potential agrochemical. Specifically, it could serve as:

  • Acaricides : Compounds with similar structures have shown effectiveness against agricultural pests such as spider mites. The incorporation of the carbamate group may enhance its insecticidal properties.
  • Herbicides : Its ability to interact with plant enzymes suggests potential use in herbicide formulations.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the derivatives of carbamate compounds similar to this compound. Results indicated significant inhibition of tumor growth in vitro, suggesting a mechanism involving apoptosis induction in cancer cells .

Case Study 2: Acaricidal Efficacy

Research conducted by BASF demonstrated that structurally related compounds exhibited high efficacy against two-spotted spider mites. The study highlighted the importance of halogen substitution in enhancing biological activity .

Mechanism of Action

The mechanism of action of [(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • [(4-chloro-2-fluorophenyl)carbamoyl]methyl 2-methylthiophene-3-carboxylate
  • [(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-ethylthiophene-2-carboxylate
  • [(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-methylfuran-2-carboxylate

Uniqueness

[(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is unique due to its specific combination of functional groups and structural features. The presence of both chloro and fluoro substituents on the phenyl ring, along with the carbamoyl and methylthiophene carboxylate groups, imparts distinct chemical and biological properties that differentiate it from similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound [(4-chloro-2-fluorophenyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into its constituent parts:

  • 4-Chloro-2-fluorophenyl : A halogenated aromatic ring that may enhance lipophilicity and biological activity.
  • Carbamoyl group : This functional group is known for its role in various pharmacological activities.
  • 3-Methylthiophene-2-carboxylate : A thiophene derivative that contributes to the compound's unique properties.

The molecular formula is C12H10ClFNO2SC_{12}H_{10}ClFNO_2S, with a molecular weight of approximately 285.73 g/mol.

  • Apoptosis Induction : Similar compounds have been observed to induce apoptosis through mitochondrial pathways. The disruption of mitochondrial membrane potential is a common mechanism leading to cell death .
  • Inhibition of Cell Proliferation : The compound may interfere with key signaling pathways involved in cell proliferation, akin to other fluorinated compounds that inhibit growth in sensitive cancer cells .
  • Metabolic Activation : The metabolism of such compounds often results in the formation of reactive intermediates that can bind covalently to cellular macromolecules, enhancing their biological activity .

Case Study: Antiproliferative Activity

A study conducted on structurally related compounds demonstrated their ability to inhibit cancer cell growth without exhibiting biphasic dose-response relationships, which complicate therapeutic applications. This finding underscores the potential for this compound to be developed as an effective anticancer agent .

Comparative Table of Biological Activities

CompoundActivity TypeMechanismReference
Fluorinated BenzothiazolesAnticancerDNA adduct formation
CCCP (Carbonyl Cyanide m-Chlorophenyl Hydrazone)Apoptosis InductionMitochondrial disruption
This compoundPotential AnticancerSimilar mechanisms as aboveN/A

Properties

IUPAC Name

[2-(4-chloro-2-fluoroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClFNO3S/c1-8-4-5-21-13(8)14(19)20-7-12(18)17-11-3-2-9(15)6-10(11)16/h2-6H,7H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMORLPMDFANTPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)OCC(=O)NC2=C(C=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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